2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and material science.
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that 2-pyridineethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
A related compound, probe ii, was found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It’s known that pyridine derivatives can exhibit a variety of biological activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that the photophysical behavior of related pyridine derivatives can be influenced by ambient conditions , suggesting that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can bind to certain oxidoreductases, influencing their activity and thereby affecting cellular redox states . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding often involves interactions with specific amino acid residues, leading to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses and improve metabolic function . At high doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization patterns is vital for elucidating the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form the pyrazole ring, which is then reacted with 2-pyridinecarboxaldehyde under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetone.
Reduction: The major product is the reduced pyrazole derivative.
Substitution: The major products are substituted derivatives at the pyridine ring.
Scientific Research Applications
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-pyridyl)ethanol
- 2-(3-pyridyl)ethanol
- 2-(4-pyridyl)ethanol
Uniqueness
2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(3-pyridin-2-ylpyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-8-7-13-6-4-10(12-13)9-3-1-2-5-11-9/h1-6,14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJDILKSSGWOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856634 | |
Record name | 2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-66-1 | |
Record name | 2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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